molecular formula C30H26O10 B095084 Vioxanthin CAS No. 15447-05-9

Vioxanthin

Cat. No. B095084
CAS RN: 15447-05-9
M. Wt: 546.5 g/mol
InChI Key: CJKYODJTBJDEJI-VXGBXAGGSA-N
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Description

Vioxanthin is a type of carotenoid that is found in green leafy vegetables, such as spinach, kale, and broccoli. It is a natural pigment that is responsible for the green color of these vegetables. Vioxanthin has been studied extensively for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Violaxanthin, isolated from Dunaliella tertiolecta, demonstrates significant antiproliferative activity, particularly against human mammary cancer cell lines. This suggests its potential in developing antiproliferative drugs for cancer treatment (Pasquet et al., 2011).

Anti-Inflammatory Effects

In studies involving RAW 264.7 mouse macrophage cells, violaxanthin showed notable anti-inflammatory effects. It notably inhibited nuclear factor-κB (NF-κB) p65 subunit translocation into the nucleus, indicating its mechanism of action may involve inhibition of NF-κB pathways (Soontornchaiboon, Joo, & Kim, 2012).

Antioxidant Activity

Violaxanthin isolated from microalga Eustigmatos cf. polyphem has been investigated for its antioxidant properties. It exhibited strong inhibition in various antioxidant assays, highlighting its potential application in food and pharmaceuticals for its antioxidant benefits (Wang, Huang, Gao, & Zhang, 2018).

Enhanced Production for Industrial Applications

Research on Nannochloropsis, a marine microalga, has focused on enhancing violaxanthin yield for potential industrial applications due to its various biological activities. Mutagenesis and bioreactor cultivation methods have been explored to increase violaxanthin production (Park et al., 2021).

Heterologous Production in Yeast

The heterologous production of violaxanthin in Saccharomyces cerevisiae has been achieved, marking a significant advancement in the microbial production of this carotenoid. This development opens new avenues for producing violaxanthin in a controlled and scalable manner (Cataldo et al., 2020).

Role in Lipid Protection and Photosynthesis

Studies have shown that the violaxanthin cycle, involving violaxanthin de-epoxidation, plays a crucial role in protecting thylakoid membrane lipids against photooxidation in plants. This function is vital for maintaining plant health under excessive light conditions (Havaux & Niyogi, 1999).

properties

CAS RN

15447-05-9

Product Name

Vioxanthin

Molecular Formula

C30H26O10

Molecular Weight

546.5 g/mol

IUPAC Name

(3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one

InChI

InChI=1S/C30H26O10/c1-11-5-13-7-15-9-17(37-3)23(27(33)19(15)25(31)21(13)29(35)39-11)24-18(38-4)10-16-8-14-6-12(2)40-30(36)22(14)26(32)20(16)28(24)34/h7-12,31-34H,5-6H2,1-4H3/t11-,12-/m1/s1

InChI Key

CJKYODJTBJDEJI-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(C[C@H](OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1

SMILES

CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1

Canonical SMILES

CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1

Other CAS RN

15447-05-9

synonyms

Tf-26Vx
vioxanthin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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